

Spectroscopic Profile of 2-Bromo-2-cyano-N,N-dimethylacetamide: A Technical Guide

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Compound of Interest

Compound Name:	2-Bromo-2-cyano-N,N-dimethylacetamide
Cat. No.:	B098253

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Introduction

2-Bromo-2-cyano-N,N-dimethylacetamide is a halogenated nitrile amide derivative. Understanding its molecular structure is crucial for its application in various research and development settings, including as a potential building block in medicinal chemistry and materials science. This technical guide provides a summary of available spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of publicly accessible, detailed experimental spectra, this guide combines reported data with typical spectroscopic values for analogous functional groups to provide a comprehensive analytical overview.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **2-Bromo-2-cyano-N,N-dimethylacetamide**.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₅ H ₇ BrN ₂ O	PubChem[1]
Molecular Weight	191.03 g/mol	PubChem[1]
Major Fragment Ions (m/z)	72, 44, 42	PubChem[1]

Note: The mass spectrometry data is based on a GC-MS analysis reported in the NIST database. A detailed fragmentation pattern is not publicly available.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment	Intensity	Source
~2250	C≡N (Nitrile)	Medium	Typical Range[2][3]
~1650	C=O (Amide)	Strong	Typical Range[2][3]
~1400	C-H (Methyl bend)	Medium	Typical Range
~1260	C-N (Amide)	Medium	Typical Range
~600	C-Br (Bromoalkane)	Medium-Strong	Typical Range

Note: A complete, numerically reported IR spectrum for **2-Bromo-2-cyano-N,N-dimethylacetamide** is not readily available. The data presented is based on characteristic absorption frequencies for its constituent functional groups.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Source
~5.0-5.5	Singlet	1H	CH(Br)CN	Predicted
~3.1	Singlet	3H	N-CH ₃	Predicted[4][5]
~2.9	Singlet	3H	N-CH ₃	Predicted[4][5]

Note: Due to restricted rotation around the amide C-N bond, the two N-methyl groups are expected to be diastereotopic and thus chemically non-equivalent, potentially showing two distinct singlets.

Table 4: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ , ppm)	Carbon Atom Assignment	Source
~160-165	C=O (Amide)	Predicted[6][7][8]
~115-120	C≡N (Nitrile)	Predicted[6][7]
~40-45	CH(Br)CN	Predicted[8]
~37	N-CH ₃	Predicted[6][7]
~35	N-CH ₃	Predicted[6][7]

Note: Similar to the ^1H NMR, the two N-methyl carbons are expected to be non-equivalent.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for **2-Bromo-2-cyano-N,N-dimethylacetamide** are not publicly available. The following are generalized experimental methodologies for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz).
- ^1H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

- ^{13}C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. Key parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-10 seconds to ensure proper relaxation of quaternary carbons.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is commonly prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

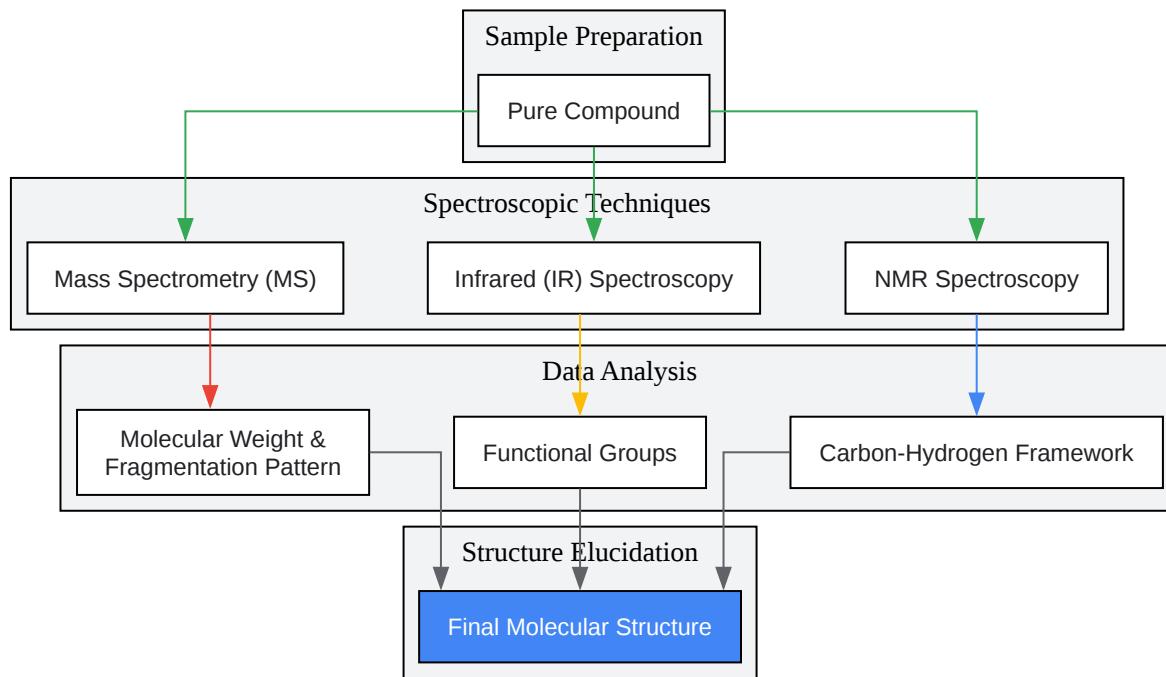
Mass Spectrometry (MS)

- Sample Introduction and Ionization: For a volatile and thermally stable compound like **2-Bromo-2-cyano-N,N-dimethylacetamide**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum that plots ion abundance versus m/z .

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using the spectroscopic techniques discussed.



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